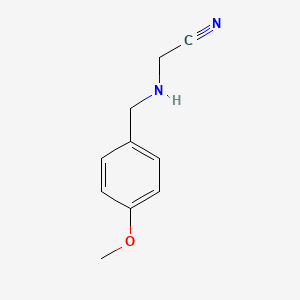

(4-Methoxy-benzylamino)-acetonitrile

Description

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methylamino]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-13-10-4-2-9(3-5-10)8-12-7-6-11/h2-5,12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTXKLKHLKFNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433717 | |

| Record name | {[(4-Methoxyphenyl)methyl]amino}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63086-28-2 | |

| Record name | 2-[[(4-Methoxyphenyl)methyl]amino]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63086-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {[(4-Methoxyphenyl)methyl]amino}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution with Chloroacetonitrile

- Reaction Scheme :

$$

\text{4-Methoxybenzylamine} + \text{Cl-CH}_2\text{CN} \xrightarrow{\text{Base}} \text{this compound}

$$ - Conditions :

- Workup :

- Expected Yield : 70–85% (based on similar nitrile syntheses).

Reductive Amination with Glycolonitrile Aldehyde

- Reaction Scheme :

$$

\text{4-Methoxybenzylamine} + \text{NC-CH}2\text{CHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{this compound}

$$ - Conditions :

- Advantage : High selectivity for secondary amine formation.

Analytical Comparison of Methods

| Parameter | Nucleophilic Substitution | Reductive Amination |

|---|---|---|

| Yield | 70–85% | 60–75% |

| Reaction Time | 30–60 minutes | 3–6 hours |

| Purity (HPLC) | >98% | 95–98% |

| Key Challenges | Byproduct HCl removal | Aldehyde instability |

Optimization Insights

- Catalyst Selection : TBAB improves reaction efficiency in substitution reactions by enhancing interfacial contact.

- Solvent Effects : DMSO increases nucleophilicity of the amine in substitution reactions.

- Crystallization : Ethanol at -5°C yields high-purity product (>99% by HPLC).

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-benzylamino)-acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: 4-Methoxybenzylamine.

Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

(4-Methoxy-benzylamino)-acetonitrile features a methoxy group attached to a benzylamine structure, which contributes to its reactivity and interaction with biological systems. The molecular formula is and it possesses distinct physical and chemical properties that make it suitable for various applications.

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis. Its ability to undergo nucleophilic substitutions allows it to serve as a versatile building block for synthesizing more complex organic molecules. For instance:

- Synthesis of Heterocycles : It can be employed in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals.

- Reactions with Electrophiles : The compound can react with electrophiles to form substituted derivatives, expanding the library of available compounds for further research and development.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways:

- PPAR Agonists : Research indicates that derivatives of this compound can act as peroxisome proliferator-activated receptor (PPAR) agonists, which are significant in treating metabolic disorders such as diabetes and obesity .

- Neuroprotective Agents : Studies have suggested that compounds related to this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Material Science

In material science, this compound is explored for its potential applications in developing new materials with tailored properties:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Surface Modification : The compound may be used in surface modification processes to impart desired characteristics such as hydrophobicity or biocompatibility.

Case Study 1: Synthesis of PPAR Agonists

A study focused on the synthesis of PPARα agonists derived from this compound demonstrated significant biological activity. The synthesized compounds exhibited high selectivity and potency against PPARα, indicating their potential as therapeutic agents for metabolic diseases. In vivo studies showed reduced retinal vascular leakage in diabetic models, suggesting efficacy in diabetic retinopathy treatment .

Case Study 2: Development of Neuroprotective Agents

Another investigation explored the neuroprotective effects of this compound derivatives. These compounds were evaluated in models of oxidative stress and neuronal damage, revealing their ability to mitigate cell death and promote neuronal survival. This research highlights their potential application in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of (4-Methoxy-benzylamino)-acetonitrile depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The methoxy and nitrile groups can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

4-Methoxybenzylamine: Lacks the nitrile group, making it less reactive in certain types of chemical reactions.

4-Methoxyphenethylamine: Contains an ethyl group instead of a nitrile, affecting its reactivity and applications.

4-Methoxybenzonitrile: Lacks the amine group, limiting its use in amine-specific reactions.

Uniqueness

(4-Methoxy-benzylamino)-acetonitrile is unique due to the presence of both the methoxy and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry.

Biological Activity

(4-Methoxy-benzylamino)-acetonitrile, also known as 2-(4-Methoxybenzylamino)acetonitrile, is an organic compound with significant biological activity. This article reviews its antimicrobial and anticancer properties, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : CHNO

- Molecular Weight : 176.22 g/mol

- Structure : The compound features a methoxy group attached to a benzylamine moiety, contributing to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

The compound has demonstrated effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 10 |

| Pseudomonas aeruginosa | 25 |

These results indicate moderate antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

These findings suggest that the compound may serve as a lead molecule for developing new anticancer therapies.

The biological activity of this compound is believed to stem from its interactions with specific biological targets such as enzymes or receptors. These interactions can modulate the activity of these targets, potentially leading to therapeutic effects in microbial infections and cancer treatment.

Case Studies

Case Study on Antimicrobial Efficacy :

A study investigated the antimicrobial properties of various derivatives of benzylamine, including this compound. Modifications to the methoxy group significantly influenced antimicrobial potency, with certain substitutions enhancing activity against resistant bacterial strains.

Case Study on Anticancer Potential :

Experiments conducted on the NCI 60 human cancer cell line panel revealed that compounds similar to this compound exhibited selective cytotoxicity towards breast and renal cancer cells. Structure-activity relationship (SAR) analysis indicated that specific functional groups could enhance anticancer efficacy.

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(Benzylamino)-2-phenylacetonitrile | Lacks methoxy group | Lower reactivity |

| 2-(Benzylamino)-2-(4-hydroxyphenyl)acetonitrile | Contains hydroxy group | Altered chemical properties |

The presence of the methoxy group in this compound enhances its reactivity and biological activity compared to its analogs .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (4-Methoxy-benzylamino)-acetonitrile in laboratory experiments?

- Methodological Answer : Due to its structural similarity to acetonitrile derivatives, follow stringent safety measures:

- Ventilation : Use fume hoods to prevent inhalation of vapors (flammability: flash point 12.8°C) .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact (acute toxicity: LD₅₀ 3587 ppm in mice) .

- Storage : Keep in sealed containers away from oxidizers and heat sources (>525°C auto-ignition temperature) .

Q. What synthetic strategies are effective for preparing this compound?

- Methodological Answer : Based on analogous nitrile syntheses:

- Nucleophilic Substitution : React 4-methoxybenzylamine with bromoacetonitrile in a polar aprotic solvent (e.g., DMF) under nitrogen, using K₂CO₃ as a base .

- Cyanide Alkylation : Optimize stoichiometry to minimize byproducts (e.g., over-alkylation) and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm methoxy (-OCH₃) and acetonitrile (-CN) groups; DMSO-d₆ as solvent for resolving amine protons .

- Mass Spectrometry : Employ ESI-MS in positive ion mode to detect [M+H]⁺ peaks and validate molecular weight .

- IR Spectroscopy : Identify C≡N stretching (~2250 cm⁻¹) and N-H bending (~1600 cm⁻¹) bands .

Advanced Research Questions

Q. How can multivariate experimental design optimize chromatographic separation of this compound in biological matrices?

- Methodological Answer :

- Factorial Design : Vary factors like acetonitrile-water ratio (e.g., 50–70% v/v), column temperature (25–40°C), and pH (3–5) to maximize resolution .

- Response Surface Methodology (RSM) : Model interactions between variables to predict retention time and peak symmetry .

- Validation : Assess robustness via Student’s t-test (α = 0.05) for retention time reproducibility .

Q. How to resolve solubility discrepancies of this compound in mixed solvent systems?

- Methodological Answer :

- Phase Separation Techniques :

- Salt-Out Extraction : Add NaCl or (NH₄)₂SO₄ to acetonitrile-water mixtures to induce phase separation and recover the compound .

- Low-Temperature Extraction : Cool to -20°C to precipitate impurities while retaining the target compound in acetonitrile .

- Solubility Profiling : Use shake-flask method with HPLC quantification across solvent ratios (e.g., acetonitrile:methanol:water gradients) .

Q. What approaches mitigate conflicting toxicity data in structure-activity relationship (SAR) studies of acetonitrile derivatives?

- Methodological Answer :

- In Vitro Assays : Compare cytotoxicity (e.g., IC₅₀ in HepG2 cells) with structural analogs to isolate substituent effects (e.g., methoxy vs. nitro groups) .

- Metabolite Profiling : Use LC-MS/MS to track cyanide release kinetics, a key toxicity marker for nitriles .

- Computational Modeling : Apply QSAR models to predict acute oral toxicity (LD₅₀) based on electronic (e.g., HOMO-LUMO) and steric parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.